molecular formula C17H11BrClN3OS2 B5190104 3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide

3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide

Cat. No.: B5190104
M. Wt: 452.8 g/mol
InChI Key: UKTSOULEORIGHL-UHFFFAOYSA-N
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Description

3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a chlorophenyl group, and a thiazole ring. The molecular formula is C16H10BrClN2OS2, and it has a molecular weight of approximately 426.75 g/mol .

Preparation Methods

The synthesis of 3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide involves multiple steps, typically starting with the preparation of the thiazole ring. One common method involves the reaction of 4-chlorophenyl isothiocyanate with 2-aminothiazole under controlled conditions to form the intermediate compound. This intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects . The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that the compound may affect signal transduction pathways and cellular metabolism .

Comparison with Similar Compounds

3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-bromo-N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClN3OS2/c18-12-3-1-2-11(8-12)15(23)21-16(24)22-17-20-14(9-25-17)10-4-6-13(19)7-5-10/h1-9H,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTSOULEORIGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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